molecular formula C10H17NO3 B13925845 Methyl 1-acetyl-6-methylpiperidine-3-carboxylate

Methyl 1-acetyl-6-methylpiperidine-3-carboxylate

Cat. No.: B13925845
M. Wt: 199.25 g/mol
InChI Key: DPLZEOIOTBBXCH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-acetyl-6-methylpiperidine-3-carboxylate typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-6-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-acetyl-6-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-6-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-acetyl-6-methylpiperidine-3-carboxylate is unique due to the presence of both the acetyl and methyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 1-acetyl-6-methylpiperidine-3-carboxylate

InChI

InChI=1S/C10H17NO3/c1-7-4-5-9(10(13)14-3)6-11(7)8(2)12/h7,9H,4-6H2,1-3H3

InChI Key

DPLZEOIOTBBXCH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1C(=O)C)C(=O)OC

Origin of Product

United States

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